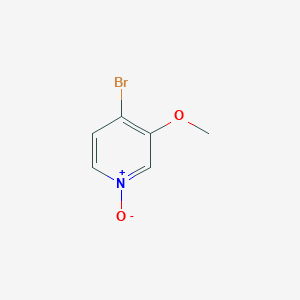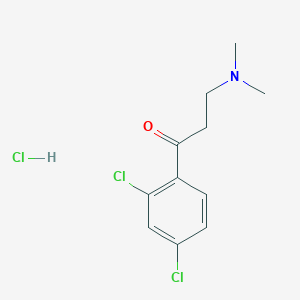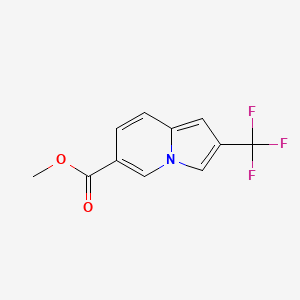
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring The trifluoromethyl group attached to the indolizine ring enhances the compound’s chemical stability and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)indolizine-6-carboxylate typically involves the reaction of a suitable indolizine precursor with trifluoromethylating agents. One common method is the reaction of 2-(trifluoromethyl)pyridine with an appropriate esterifying agent under acidic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Halogenating agents such as N-bromosuccinimide in chloroform at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated indolizine derivatives.
科学研究应用
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
作用机制
The mechanism of action of methyl 2-(trifluoromethyl)indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate can be compared with other indolizine derivatives, such as:
Methyl indolizine-6-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)indolizine:
Indolizine-6-carboxylic acid: The carboxylic acid group provides different solubility and reactivity compared to the ester group.
The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s stability, lipophilicity, and biological activity, distinguishing it from other similar compounds .
属性
分子式 |
C11H8F3NO2 |
|---|---|
分子量 |
243.18 g/mol |
IUPAC 名称 |
methyl 2-(trifluoromethyl)indolizine-6-carboxylate |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)7-2-3-9-4-8(11(12,13)14)6-15(9)5-7/h2-6H,1H3 |
InChI 键 |
BCMLOCHYXZNDFS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN2C=C(C=C2C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


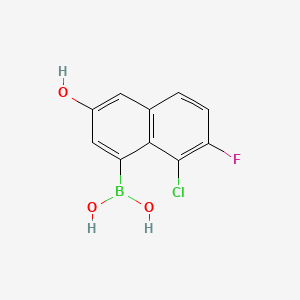
![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
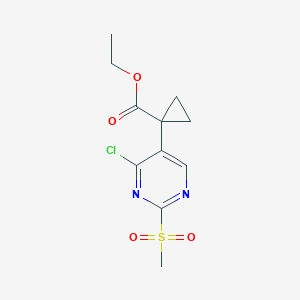
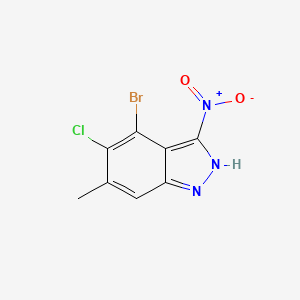

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
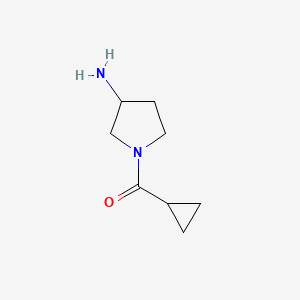
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)
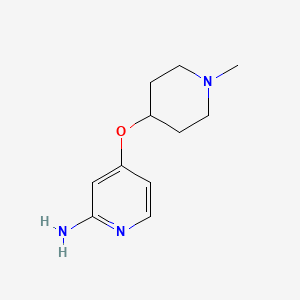
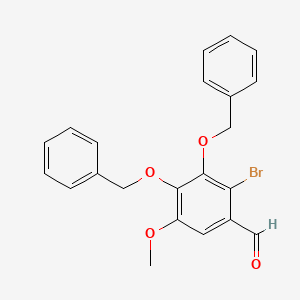
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
